

Addressing placebo response in R-107 depression trials

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Compound of Interest

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R-107 Depression Trials: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for addressing the significant challenge of high placebo response rates in clinical trials for the investigational antidepressant, R-107.

Frequently Asked Questions (FAQs)

Q1: Why is the placebo response rate in our R-107 trial higher than anticipated?

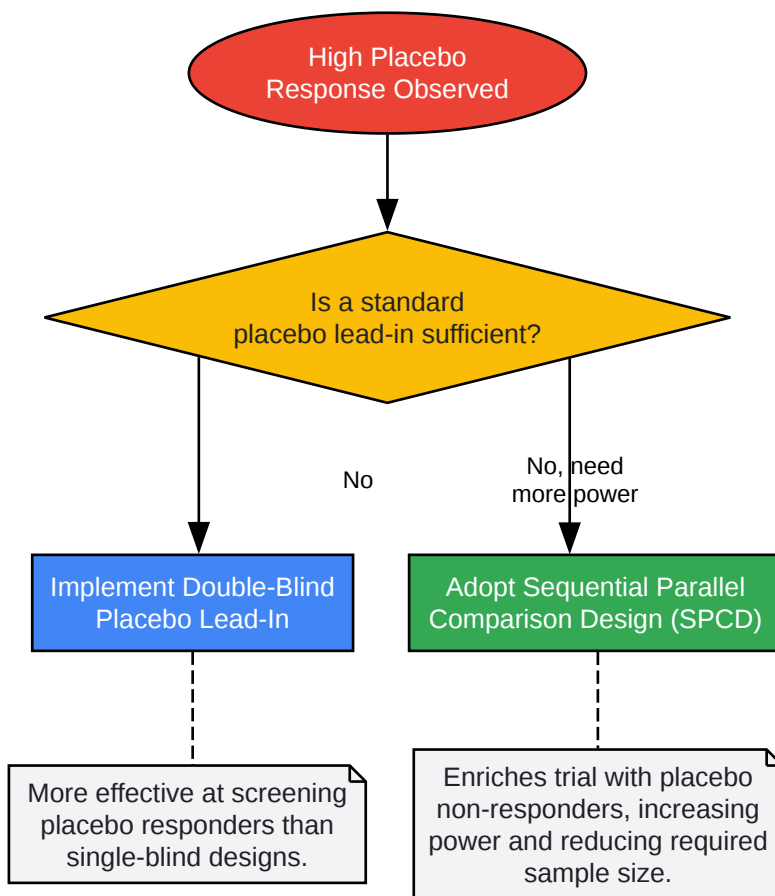
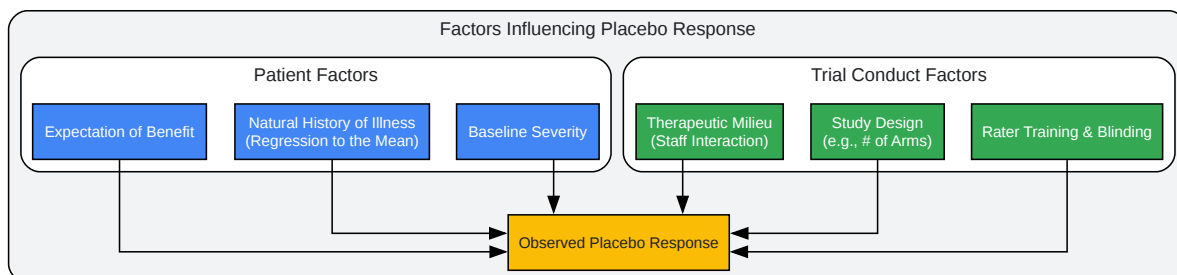
A high placebo response, where patients show improvement after receiving a sham treatment, is a common and complex issue in depression trials.^{[1][2]} This phenomenon can make it difficult to distinguish the true effect of R-107 from non-specific therapeutic effects.^[1] Several factors contribute to this, including patient expectations, the natural course of the illness, and the supportive environment of a clinical trial.^{[1][3][4]}

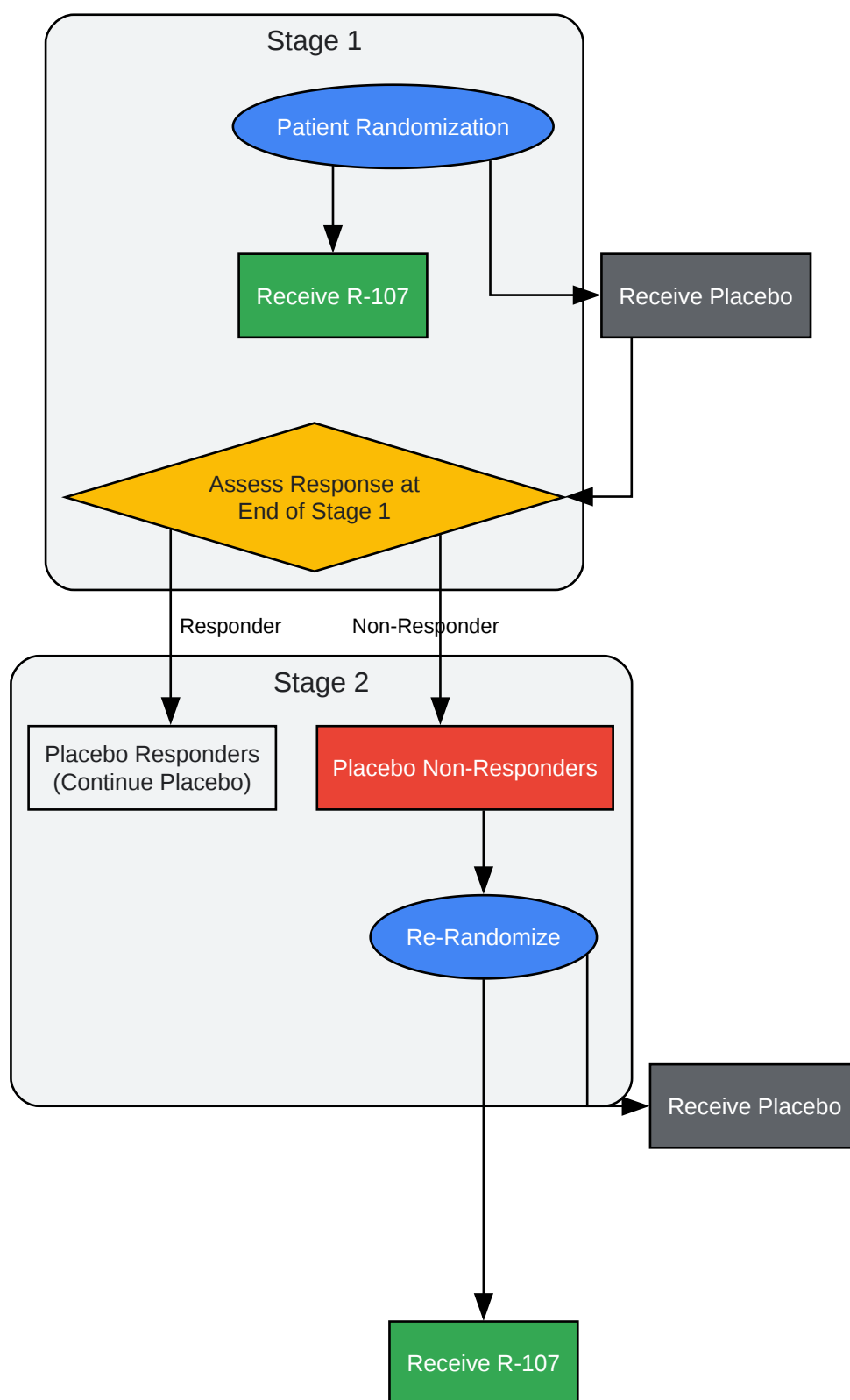
Key contributing factors can be categorized as follows:

- Patient-Related Factors:
 - Expectation of Improvement: A patient's belief that they are receiving an active, effective treatment is a powerful driver of the placebo effect.^{[4][5][6]}

- Natural Course of Illness: Depression symptoms can fluctuate, and some patients may experience spontaneous improvement (regression to the mean) that is unrelated to the treatment.[\[2\]](#)[\[3\]](#)
- Baseline Severity: Paradoxically, some studies suggest that patients with less severe depression at baseline may show a higher placebo response.[\[7\]](#)
- Trial Design and Conduct Factors:
 - Therapeutic Milieu: The increased attention and support from clinical staff during trial visits can itself be therapeutic, contributing to symptom improvement across all groups.[\[6\]](#)[\[8\]](#)
 - Number of Treatment Arms: Trials with more active treatment arms can increase a participant's expectation of receiving the actual drug, thereby boosting the placebo response.[\[3\]](#)[\[9\]](#)
 - Rater Bias: Clinicians who are aware of a patient's side effects or symptom changes may unintentionally influence ratings.[\[8\]](#)

Below is a diagram illustrating the primary factors that contribute to the overall observed placebo response.





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